molecular formula C9H11N3 B8748699 6-Ethyl-2-methylimidazo[1,2-b]pyridazine CAS No. 570416-03-4

6-Ethyl-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B8748699
CAS No.: 570416-03-4
M. Wt: 161.20 g/mol
InChI Key: AGJIWOFUHQGLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-methylimidazo[1,2-b]pyridazine is a fused heterocyclic compound comprising an imidazole ring fused to a pyridazine ring at the [1,2-b] position. This scaffold is part of a broader class of imidazopyridazines, which are pharmacologically significant due to their diverse biological activities, including kinase inhibition, acetylcholinesterase (AChE) inhibition, and anti-proliferative effects . The ethyl and methyl substituents at the C6 and C2 positions, respectively, influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a candidate for drug development.

Properties

CAS No.

570416-03-4

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

6-ethyl-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C9H11N3/c1-3-8-4-5-9-10-7(2)6-12(9)11-8/h4-6H,3H2,1-2H3

InChI Key

AGJIWOFUHQGLLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=C(N=C2C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Activity

Substituents critically modulate biological activity:

Compound Name Substituents Target Activity Key Data Reference
6-Ethyl-2-methylimidazo[1,2-b]pyridazine C2: Methyl, C6: Ethyl Kinase inhibition (hypothetical) N/A (structural analogs suggest potential IKKβ or TAK1 inhibition)
3-Nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c) C3: Nitro, C6: Piperidinyl AChE inhibition IC50 = 50 nM; Binding energy = -17.3 kcal/mol
LP-922761 (Lexicon Pharmaceuticals) Undisclosed Neuropathic pain relief Limited oral efficacy in preclinical models
6-(4-Phenylpiperazin-1-yl) derivatives C6: 4-Phenylpiperazine Anti-malarial activity Inhibition of Plasmodium kinases
  • AChE Inhibition : Nitro and piperazine groups at C3/C6 enhance AChE binding, whereas ethyl/methyl groups may prioritize kinase selectivity .
  • Kinase Inhibition : Substituents at C3 and C6 (e.g., indazole derivatives in TAK1 inhibitors) improve potency and selectivity. Ethyl groups may enhance hydrophobic interactions in kinase pockets .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Methyl groups at C2 may reduce oxidative metabolism compared to bulkier substituents (e.g., phenyl in 6-methyl-2-phenylimidazo[1,2-b]pyridazine, CAS 65610-28-8) .
  • Solubility: Piperazine or amino substituents (e.g., 6-iodoimidazo[1,2-b]pyridazin-2-amine, CAS 1005785-71-6) enhance aqueous solubility but may limit CNS penetration .

Key Research Findings

  • Synthetic Versatility : Transition-metal catalysis enables diverse substitutions, but regioselectivity must be confirmed via NMR/X-ray .
  • Structure-Activity Relationship (SAR) :
    • C2 Methyl: Stabilizes the core structure without steric hindrance.
    • C6 Ethyl: Balances lipophilicity and metabolic stability vs. chloro (electron-withdrawing) or piperazinyl (polar) groups .
  • Therapeutic Potential: Imidazo[1,2-b]pyridazines with ethyl/methyl groups are understudied compared to nitro/piperazinyl analogs but offer a promising scaffold for kinase-targeted therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.